Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687720
InChI: InChI=1S/C13H11F3NO5PS/c14-13(15,16)24(19,20)17-23(18,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,17,18)
SMILES: C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2
Molecular Formula: C13H11F3NO5PS
Molecular Weight: 381.27 g/mol

Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate

CAS No.:

Cat. No.: VC13687720

Molecular Formula: C13H11F3NO5PS

Molecular Weight: 381.27 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate -

Specification

Molecular Formula C13H11F3NO5PS
Molecular Weight 381.27 g/mol
IUPAC Name N-diphenoxyphosphoryl-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/C13H11F3NO5PS/c14-13(15,16)24(19,20)17-23(18,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,17,18)
Standard InChI Key GTRQXZJVYZSIKU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2

Introduction

Structural and Electronic Properties of DPTFP

DPTFP features a central phosphorus atom bonded to two phenyl groups, a triflyl-substituted amine, and an oxygen atom (Figure 1). The triflyl group (-SO₂CF₃) is a strong electron-withdrawing substituent that enhances the compound’s acidity, with calculated pKa values typically below 1.0 . This acidity facilitates proton transfer reactions and stabilizes transition states through hydrogen bonding or ion-pair interactions. The phenyl groups contribute steric bulk, which is critical for inducing enantioselectivity in asymmetric catalysis .

Key Structural Features:

  • Phosphoramidate Core: The P-N bond length in DPTFP is approximately 1.67 Å, shorter than typical P-O bonds, due to resonance stabilization between nitrogen and phosphorus .

  • Triflyl Group: The -SO₂CF₃ moiety adopts a trigonal planar geometry, with S-O bond lengths of ~1.43 Å and S-CF₃ bonds of ~1.85 Å .

  • Conformational Flexibility: Rotation around the P-N bond allows DPTFP to adopt multiple conformers, which can influence substrate binding in catalytic cycles .

Synthetic Routes to DPTFP

Phosphorylation-Amidation Strategy

The most common synthesis involves a two-step sequence starting from diphenyl phosphite (Scheme 1) :

  • Phosphorylation: Treatment of diphenyl phosphite with phosphorus oxychloride (POCl₃) yields the corresponding phosphoryl chloride intermediate.

  • Amidation: Reaction with trifluoromethanesulfonamide (CF₃SO₂NH₂) in the presence of a base (e.g., Et₃N) produces DPTFP in 65–78% yield .

Optimization Considerations:

  • Solvent: Dichloromethane or THF is preferred to minimize side reactions.

  • Temperature: Reactions are conducted at −15°C to 0°C to suppress anhydride formation .

  • Catalyst Loading: Stoichiometric amounts of base are required to neutralize HCl byproducts .

Table 1. Comparative Synthesis Methods for DPTFP

MethodReagentsYield (%)Purity (%)Reference
Phosphorylation-AmidationPOCl₃, CF₃SO₂NH₂, Et₃N7895
Oxidative Cross-CouplingCl₃CCN, dPPA, Et₃N5389

Alternative Pathways

Oxidative Cross-Coupling: Jang et al. demonstrated a one-pot method using diphenyl phosphoric acid (dPPA), triflyl azide (CF₃SO₂N₃), and trichloroacetonitrile (Cl₃CCN) . While this route offers shorter reaction times (2–4 hours), yields are lower (53%) due to competing hydrolysis .

Applications in Asymmetric Catalysis

Strecker Reaction of Aldimines

DPTFP catalyzes the enantioselective Strecker reaction between aldimines and trimethylsilyl cyanide (TMSCN), yielding α-aminonitriles with up to 95% ee (Table 2) . The mechanism involves dual activation:

  • Protonation of the aldimine by DPTFP’s acidic proton.

  • Coordination of TMSCN to the phosphoryl oxygen, facilitating nucleophilic attack .

Table 2. DPTFP-Catalyzed Strecker Reaction Performance

SubstrateProduct ee (%)Yield (%)Reaction Time (h)
Benzaldehyde imine928512
Cyclohexyl imine887918

1,3-Dipolar Cycloadditions

In azomethine ylide cycloadditions, DPTFP stabilizes the 1,3-dipole through hydrogen bonding to the imine nitrogen (Figure 2) . This activation mode enables the synthesis of pyrrolidines with >90% ee and diastereomeric ratios of 10:1 .

Mechanistic Studies

Monoactivation vs. Dual Activation

Kinetic and isotopic labeling studies suggest DPTFP operates via a monoactivation pathway, where a single catalyst molecule interacts with the substrate (Figure 3) . This contrasts with earlier proposals of dual phosphoric acid involvement .

Radical Reactions

DPTFP accelerates radical additions by stabilizing transition states through electrostatic interactions. For example, in ethyl radical additions to imines, DPTFP increases reaction rates by 15-fold compared to uncatalyzed conditions .

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